3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE
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Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline moiety and an isoxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of Isoxazole Ring: The isoxazole ring can be formed via 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the isoxazole ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Butopyronoxyl: An insect repellent with a similar structural motif.
Isoquinoline Derivatives: Compounds with isoquinoline moiety that exhibit various biological activities.
Isoxazole Derivatives: Compounds containing isoxazole ring known for their pharmacological properties.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-PHENYL-3-ISOXAZOLYL)METHANONE is unique due to the combination of isoquinoline and isoxazole rings in its structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(21-11-10-14-6-4-5-9-16(14)13-21)17-12-18(23-20-17)15-7-2-1-3-8-15/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQCTJWQYYYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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